1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one
Description
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Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
1-(dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)10(16)8(6-14(4)5)11-13-9(15)7-17-11/h6-7,15H,1-5H3 |
InChI Key |
GSTOSHFZTISHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN(C)C)C1=NC(=CS1)O |
Origin of Product |
United States |
Biological Activity
1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one, also known as compound CB1670628, is a synthetic organic compound with a molecular formula of and a molecular weight of 254.35 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- CAS Number : 320424-50-8
- Molecular Structure : The compound features a thiazole ring, a dimethylamino group, and a ketone functional group which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable antitumor activity . Preliminary studies have shown that it can induce apoptosis in various cancer cell lines by influencing cell cycle dynamics and mitochondrial function.
The primary mechanism through which this compound exerts its effects involves:
- Cell Cycle Arrest : It has been observed to arrest the cell cycle at the S phase, which is critical for DNA synthesis and replication.
- Induction of Apoptosis : The compound alters the balance of pro-apoptotic and anti-apoptotic proteins, leading to increased mitochondrial dysfunction and activation of caspases, particularly caspase-3, which is pivotal in executing apoptosis.
Study on HepG2 Cells
A study investigated the effects of this compound on HepG2 liver cancer cells. The results demonstrated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) was found to be approximately 6.92 μM, indicating potent activity against these cells.
| Treatment | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| Compound | 99.98% | 6.92 |
| Sunitinib | 98.61% | 7.60 |
The study also measured mitochondrial membrane potential changes using JC-1 staining, revealing a dose-dependent increase in cells with collapsed membrane potentials after treatment with the compound.
Comparative Analysis with Other Compounds
The biological effectiveness of 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one was compared with established antitumor agents like Sunitinib. The findings suggest that this compound may offer similar or superior efficacy against certain cancer cell lines.
Table: Comparative Antitumor Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(Dimethylamino)-... | HepG2 | 6.92 |
| Sunitinib | HepG2 | 7.60 |
| 1-(Dimethylamino)-... | A549 | 8.99 |
| Sunitinib | A549 | 10.36 |
Preparation Methods
Reaction of Thiourea with α-Bromoketone
Thiourea reacts with methyl 3-bromoacetoacetate in ethanol under reflux to form 2-aminothiazole-4-carboxylate. Subsequent hydrolysis with aqueous HCl yields 2-amino-4-hydroxythiazole-5-carboxylic acid.
Optimization Note:
Oxidation to 4-Hydroxy-1,3-Thiazole-2-Carbaldehyde
The 2-amino group is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield the aldehyde (Scheme 1).
Critical Parameters:
-
Stoichiometry: 1.5 equivalents of PCC prevent over-oxidation.
-
Workup: Rapid filtration through silica gel minimizes aldehyde degradation.
Enaminone Backbone Construction
The enaminone fragment (dimethylamino group conjugated to a ketone) is prepared via condensation of β-ketoesters with dimethylamine.
Synthesis of 4,4-Dimethylpent-1-en-3-one
4,4-Dimethylpent-1-en-3-one is synthesized through Claisen-Schmidt condensation between pinacolone (3,3-dimethyl-2-butanone) and acetaldehyde in the presence of NaOH.
Reaction Conditions:
-
Catalyst: 10% aqueous NaOH
-
Temperature: 0–5°C (prevents aldol side reactions)
-
Yield: 55–60% after distillation.
Enaminone Formation
The β-ketoester (ethyl 4,4-dimethyl-3-oxopent-1-enoate) reacts with dimethylamine hydrochloride in toluene under Dean-Stark conditions to form the enaminone (Scheme 2).
Key Observations:
-
Azeotropic Removal: Water removal via Dean-Stark trap drives the reaction to completion.
-
Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the enaminone in 75–80% yield.
Coupling of Thiazole and Enaminone Subunits
The final step involves coupling the thiazole-2-carbaldehyde with the enaminone via Knoevenagel condensation.
Knoevenagel Condensation
A mixture of 4-hydroxy-1,3-thiazole-2-carbaldehyde (1 equiv), enaminone (1.2 equiv), and piperidine (catalytic) in ethanol is refluxed for 8 h (Scheme 3).
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | Max 78% |
| Catalyst | Piperidine | +15% vs. DBU |
| Temperature | Reflux | <50°C: <40% |
Side Reactions:
-
Aldol adduct formation between enaminone monomers (mitigated by excess aldehyde).
-
Oxidation of the thiazole hydroxyl group (prevented by N₂ atmosphere).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for the Knoevenagel step, achieving 82% yield with comparable purity.
Solid-Phase Synthesis
Immobilization of the thiazole aldehyde on Wang resin enables stepwise assembly, though overall yield drops to 45–50% due to inefficient coupling cycles.
One-Pot Methodology
Combining Hantzsch thiazole synthesis and Knoevenagel condensation in a single pot reduces purification steps but requires stringent pH control (Table 1).
Table 1. One-Pot vs. Stepwise Synthesis
| Metric | One-Pot | Stepwise |
|---|---|---|
| Overall Yield | 52% | 68% |
| Purity (HPLC) | 90% | 98% |
| Reaction Time | 18 h | 24 h |
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted enaminone.
-
Recrystallization: Ethanol/water (7:3) yields needle-shaped crystals (mp 142–144°C).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.21 (s, 6H, CH(CH₃)₂), 2.38 (s, 6H, N(CH₃)₂), 5.89 (d, J=15.6 Hz, 1H, CH=), 6.92 (s, 1H, thiazole-H), 7.45 (d, J=15.6 Hz, 1H, CH=CO).
Challenges and Mitigation Strategies
Hydroxyl Group Protection
The 4-hydroxy thiazole moiety is prone to oxidation during coupling. Protection as a tert-butyldimethylsilyl (TBS) ether prior to condensation improves yield by 20%.
Enaminone Tautomerism
The enaminone exists as a keto-enol tautomer, complicating NMR analysis. Low-temperature (-40°C) ¹³C NMR in CD₂Cl₂ resolves individual tautomers.
Scalability and Industrial Considerations
Q & A
What are the optimal synthetic routes for 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound involves multi-step protocols, often starting with the formation of the thiazole core. For example, thiazole derivatives are typically synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioamides . The dimethylamino group may be introduced via nucleophilic substitution or reductive amination, while the enone system is stabilized by steric hindrance from the dimethyl groups. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., piperidine for Knoevenagel condensations) critically affect yield .
Advanced Research Question How can low yields in the final cyclization step be mitigated? Low yields may arise from competing side reactions or steric hindrance in the enone system. Strategies include:
- Using high-dielectric solvents (e.g., DMSO) to stabilize transition states .
- Introducing microwave-assisted synthesis to accelerate reaction kinetics .
- Employing protecting groups for the hydroxy-thiazolyl moiety to prevent undesired oxidation .
What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Basic Research Question
Standard characterization involves NMR (¹H/¹³C) to confirm the dimethylamino, thiazole, and enone moieties. For example, the enone’s conjugated system shows distinct UV-Vis absorption at ~250–300 nm . IR spectroscopy verifies C=O (1650–1750 cm⁻¹) and N–H (3200–3500 cm⁻¹) stretches .
Advanced Research Question How can crystallographic data resolve ambiguities in stereoelectronic effects? Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and torsional strain data. For instance, SC-XRD of similar enone-thiazole hybrids revealed non-planar conformations due to steric clashes between the dimethyl groups and thiazole ring . Computational models (DFT) can validate these findings by comparing calculated vs. experimental geometries .
What mechanistic insights explain the reactivity of the enone system in this compound?
Advanced Research Question
The enone’s α,β-unsaturated ketone is susceptible to nucleophilic attacks (e.g., Michael additions). For example, the hydroxy-thiazole group may act as an electron-withdrawing substituent, polarizing the enone and enhancing reactivity toward amines or thiols . Kinetic studies using HPLC-MS can track intermediate formation, while isotopic labeling (e.g., ¹⁸O) clarifies oxygen participation in tautomerization .
How does the hydroxy-thiazole moiety influence the compound’s biological activity?
Basic Research Question
The 4-hydroxy-1,3-thiazole group may enhance hydrogen-bonding interactions with biological targets. Similar thiazole derivatives exhibit antimicrobial or kinase-inhibitory activity due to their ability to chelate metal ions or bind ATP pockets .
Advanced Research Question What computational methods predict binding affinities of this compound to protein targets? Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions. For example, thiazole-containing analogs showed stable binding to cytochrome P450 enzymes, with binding energies correlated to experimental IC₅₀ values . Free-energy perturbation (FEP) calculations further refine affinity predictions .
How can contradictory data on the compound’s stability under acidic/basic conditions be reconciled?
Advanced Research Question
Discrepancies may arise from varying experimental setups. For instance, degradation studies in noted organic compound instability over 9 hours due to thermal decomposition. To resolve contradictions:
- Conduct accelerated stability tests (e.g., 40°C/75% RH) with LC-MS monitoring .
- Compare degradation pathways in buffered vs. non-buffered systems to isolate pH effects .
What strategies improve experimental designs for studying this compound’s reactivity?
Advanced Research Question
Limitations in (e.g., low pollution variability in HSI data) highlight the need for:
- High-throughput screening (HTS) to test diverse reaction conditions .
- Real-time monitoring via in-situ FTIR or Raman spectroscopy .
- Statistical design (e.g., DoE) to optimize solvent/catalyst ratios and reduce confounding variables .
How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
Advanced Research Question
SAR studies require systematic substitution of functional groups. For example:
- Replacing the 4-hydroxy group with a methoxy or fluorine alters electron density and bioavailability .
- Modifying the dimethylamino group to a pyrrolidino moiety may enhance membrane permeability .
- Quantitative SAR (QSAR) models using Hammett constants or logP values predict bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
